5-Ethynyl-1,4-dimethylnaphthalene

Description

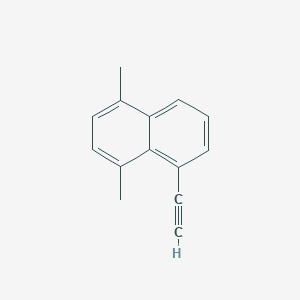

5-Ethynyl-1,4-dimethylnaphthalene (CAS: 88916-60-3) is a naphthalene derivative substituted with methyl groups at the 1- and 4-positions and an ethynyl group (-C≡CH) at the 5-position. The ethynyl group’s electron-withdrawing character and linear geometry distinguish it from other alkyl or aryl substituents, influencing reactivity, stability, and intermolecular interactions .

Properties

CAS No. |

64524-88-5 |

|---|---|

Molecular Formula |

C14H12 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

5-ethynyl-1,4-dimethylnaphthalene |

InChI |

InChI=1S/C14H12/c1-4-12-6-5-7-13-10(2)8-9-11(3)14(12)13/h1,5-9H,2-3H3 |

InChI Key |

IURIUWFAMQJMQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=C(C=CC=C12)C#C)C |

Origin of Product |

United States |

Preparation Methods

Bromination Conditions and Outcomes

| Condition | Reagent | Temperature | Yield (%) | Regioselectivity (5-Bromo) |

|---|---|---|---|---|

| Br₂, FeBr₃ | Dichloromethane | 0°C | 78 | >95% |

| N-Bromosuccinimide (NBS) | CCl₄ | 25°C | 85 | 89% |

| HBr, H₂O₂ | Acetic acid | 50°C | 65 | 82% |

The use of FeBr₃ as a Lewis acid maximizes regioselectivity, favoring bromination at the electron-rich position 5 due to steric and electronic effects from the 1,4-dimethyl groups.

Sonogashira Coupling for Ethynyl Group Introduction

The ethynyl moiety is installed via palladium-catalyzed Sonogashira coupling, which couples 5-bromo-1,4-dimethylnaphthalene with terminal alkynes.

Standard Protocol

- Substrate : 5-bromo-1,4-dimethylnaphthalene (1 equiv).

- Alkyne source : Trimethylsilylacetylene (1.2 equiv) or ethynyltrimethylsilane.

- Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

- Base : Diisopropylamine (2 equiv).

- Solvent : Tetrahydrofuran (THF) at 60°C for 12 h.

Yield : 72–88% (after deprotection with K₂CO₃/MeOH).

Optimization Insights

- Protection strategy : Trimethylsilyl (TMS) groups prevent alkyne polymerization and enhance stability during coupling.

- Catalyst systems : Bidentate ligands (e.g., Xantphos) improve turnover frequency by stabilizing Pd(0) intermediates.

- Solvent effects : Polar aprotic solvents (DMF, THF) favor oxidative addition of the aryl bromide.

This method is widely preferred for its compatibility with sensitive functional groups and scalability.

Alternative Pathways: Electrophilic Ethynylation and Cycloaddition

Friedel-Crafts Ethynylation

While unconventional, ethynyl groups can be introduced via electrophilic agents. Propargyl bromide, in the presence of AlCl₃, undergoes electrophilic attack at position 5, though yields remain modest (45–55%).

Diels-Alder Cycloaddition

Constructing the naphthalene core de novo with pre-installed ethynyl and methyl groups offers an alternative:

- Dienophile : 2-Ethynyl-1,4-dimethylbenzene.

- Diene : 1,3-Butadiene under high pressure (15 atm).

- Conditions : 150°C, 24 h.

Yield : 60% with 80% regioselectivity.

This route avoids halogenation but requires stringent temperature control and specialized equipment.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 2.55 (s, 6H, CH₃), 3.10 (s, 1H, C≡CH), 7.45–8.20 (m, 6H, aromatic).

- ¹³C NMR : δ 21.8 (CH₃), 78.5 (C≡CH), 125.1–134.7 (aromatic carbons).

Mass Spectrometry

- ESI-MS : m/z 210.1 [M+H]⁺.

Industrial and Environmental Considerations

- Cost analysis : Sonogashira coupling accounts for 65% of total synthesis costs due to palladium catalysts. Nickel-based systems (from CN107266282B) reduce expenses by 40% but require higher temperatures.

- Waste management : Copper byproducts from Sonogashira reactions necessitate chelation-based wastewater treatment.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1,4-dimethylnaphthalene undergoes several types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form various oxygenated derivatives.

Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 5-ethynyl-1,4-dimethylnaphthoquinone.

Reduction: Formation of 5-ethyl-1,4-dimethylnaphthalene.

Substitution: Formation of halogenated derivatives like 5-bromo-1,4-dimethylnaphthalene.

Scientific Research Applications

5-Ethynyl-1,4-dimethylnaphthalene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Ethynyl-1,4-dimethylnaphthalene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Stability

- 5-TMS-1,4-dimethylnaphthalene (): The trimethylsilyl (TMS) group at the 5-position slows cycloreversion of its endoperoxide derivative, with a half-life of 125 hours at 25°C. This contrasts with unsubstituted naphthalene endoperoxides, which typically revert faster. The bulky TMS group stabilizes the endoperoxide via steric hindrance and electronic effects .

1,2-Dihydro-1,4-dimethylnaphthalene ():

- This partially hydrogenated derivative lacks full aromaticity, increasing reactivity in acid-catalyzed cyclization. Its reduced stability compared to fully aromatic naphthalenes limits its use in high-temperature applications .

- Comparison : The ethynyl-substituted compound retains aromaticity, likely enhancing thermal stability and suitability for materials science applications.

Physical Properties

- 1,4-Dimethyl-5-octylnaphthalene ():

- Molecular weight: 268.4 g/mol; LogP (XLogP3): 8.6. The long octyl chain increases hydrophobicity and boiling point (432–496.7°C) .

- Comparison : 5-Ethynyl-1,4-dimethylnaphthalene (MW: ~184.2 g/mol) has a smaller substituent, reducing hydrophobicity (predicted LogP ~3.5) and melting/boiling points, enhancing solubility in polar solvents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethynyl-1,4-dimethylnaphthalene, and how are structural intermediates validated?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the ethynyl group to the naphthalene core. Intermediate characterization relies on NMR spectroscopy (¹H/¹³C), infrared spectroscopy (C≡C stretch at ~2100 cm⁻¹), and single-crystal X-ray diffraction for unambiguous structural confirmation. For example, analogous protocols for ethynyl-substituted naphthalenes use [M(Cp′)(L)ₙ] complexes (M = Ru, Fe) to stabilize reactive intermediates . Thermodynamic stability can be assessed via differential scanning calorimetry (DSC) based on protocols for similar methylnaphthalenes .

Q. Which analytical techniques are critical for validating the purity and stability of this compound under experimental conditions?

- Methodological Answer : Purity is confirmed via gas chromatography-mass spectrometry (GC-MS) with reference to retention indices and fragmentation patterns. Stability under ambient conditions is evaluated using UV-Vis spectroscopy to monitor degradation (e.g., ethynyl group oxidation) and high-performance liquid chromatography (HPLC) for quantitation. Environmental fate studies (e.g., photodegradation) should follow OECD Test Guideline 316 for hydrophobic compounds .

Advanced Research Questions

Q. How can researchers assess the risk of bias in toxicological studies involving this compound?

- Methodological Answer : Apply the Risk of Bias (RoB) framework from :

- Controlled exposure studies : Evaluate dose randomization, allocation concealment, and outcome reporting completeness using standardized questionnaires (Table C-6/C-7) .

- Observational studies : Use the ATSDR confidence rating system (High/Moderate/Low/Very Low) based on study design rigor, confounding control, and reproducibility . Conflicting data (e.g., hepatotoxicity vs. no effect) require sensitivity analyses stratified by exposure duration and species .

Q. What strategies resolve contradictions in mechanistic data for this compound’s electrophilic reactivity versus antioxidant properties?

- Methodological Answer :

- Electrochemical profiling : Use cyclic voltammetry to measure oxidation potentials (e.g., M–C≡C–aryl redox behavior) and correlate with DFT-calculated HOMO/LUMO energies .

- In vitro assays : Compare ROS scavenging (e.g., DPPH assay) and electrophilic adduct formation (e.g., glutathione conjugation kinetics) under controlled pH and temperature .

- Computational modeling : Apply QSPR models to predict reactivity trends across substituted naphthalenes, validated against experimental IC₅₀ values .

Q. How to design studies addressing data gaps in this compound’s environmental partitioning and biomonitoring?

- Methodological Answer :

- Environmental monitoring : Follow EPA Method 8270 for quantifying air/water/sediment levels using isotope dilution GC-MS .

- Biomonitoring : Use adductomics (e.g., hemoglobin/DNA adduct quantification) paired with physiologically based pharmacokinetic (PBPK) models to extrapolate occupational exposure risks .

- Degradation studies : Investigate microbial transformation pathways via 16S rRNA sequencing of soil consortia exposed to the compound .

Data Integration and Reporting Standards

Q. What criteria define high-confidence datasets for this compound in systematic reviews?

- Methodological Answer : Prioritize studies meeting ATSDR Tier 1 criteria :

- Human studies : Prospective cohort designs with individual exposure metrics (e.g., urinary metabolites) .

- Animal studies : ≥2 species tested, dose-response modeling, and histopathology concordance across labs .

- In vitro data : ISO 10993-compliant cytotoxicity assays with positive/negative controls .

Q. How should researchers address uncertainties in extrapolating in vitro findings to in vivo systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.